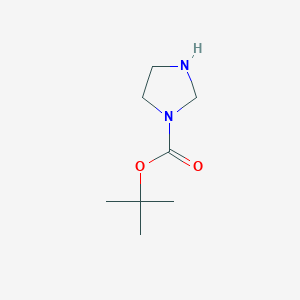

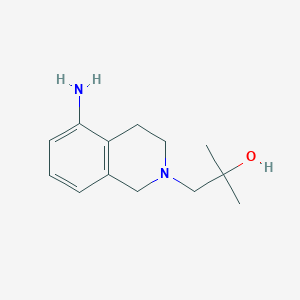

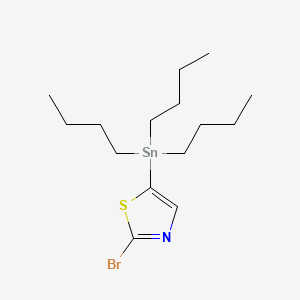

![molecular formula C8H16N2O B1525975 {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol CAS No. 1184754-33-3](/img/structure/B1525975.png)

{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol

説明

“{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” is a chemical compound with the formula C7H14N2 . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” is characterized by a bicyclic scaffold . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” are typically centered around the construction of the 8-azabicyclo [3.2.1]octane scaffold . These reactions are often enantioselective and involve the use of acyclic starting materials .Physical And Chemical Properties Analysis

The molecular weight of “{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” is 126.1995 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

One notable application of {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol derivatives is in the field of organic synthesis, particularly as a catalyst. The ligand tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, derived through a process involving a similar structure, forms a stable complex with CuCl. This complex has been demonstrated to be an exceptional catalyst for the Huisgen 1,3-dipolar cycloaddition, showing compatibility with free amino groups, requiring low catalyst loadings, and operating efficiently at room temperature in water or under neat conditions (Ozcubukcu et al., 2009).

In Stereoselective Ring Expansion

Another application involves the stereoselective ring expansion of 2-azanorbornan-3-yl methanols, closely related to the structure , to yield chiral-bridged azepanes. This process, utilizing Mitsunobu or mesylation conditions, leads to the formation of novel 2-azabicyclo[3.2.1]octane systems, showcasing the versatility of these compounds in generating complex and chiral structures (Wojaczyńska et al., 2012).

In Synthesis of Complex Structures

Additionally, compounds with a similar bicyclic structure have been used in the synthesis of complex organic structures. For example, 2,5-diazabicyclo[2.2.2]octane-3,6-diones undergo selective methanolysis, which is a crucial step in synthesizing 4-amino-6-oxo-2-piperidinecarboxylate systems, indicating the potential of these structures in complex synthetic pathways (Verbist et al., 2004).

将来の方向性

The future directions in the research and application of “{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” and related compounds likely involve the development of more efficient and selective synthesis methods . The wide array of biological activities displayed by the family of tropane alkaloids suggests potential applications in various fields of medicine and biology .

特性

IUPAC Name |

(3-amino-1-azabicyclo[2.2.2]octan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(6-11)5-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQDUVFIFVNYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

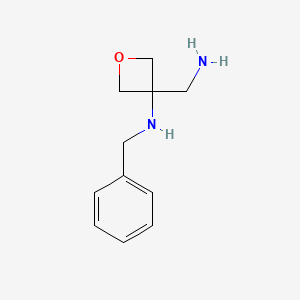

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)

![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)

![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)